molecular formula C16H22N2O4S2 B2707844 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide CAS No. 864977-33-3

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide

Cat. No.: B2707844
CAS No.: 864977-33-3
M. Wt: 370.48
InChI Key: NWPDPJALZGDTIM-MSUUIHNZSA-N
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Description

This compound is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds that have been studied for various applications, including as antimycobacterial agents . They often exhibit interesting biological activities, which makes them a subject of interest in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions. For example, they can form corresponding imines when reacted with 3-formylchromones in the presence of 2-propanol as the solvent .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can be predicted using in silico ADMET prediction .

Scientific Research Applications

Synthesis and Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis of new zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds, characterized for their spectroscopic, photophysical, and photochemical properties, show significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant and Neuroprotective Effects

Hassan, Khan, and Amir (2012) explored a series of N-(substituted benzothiazol-2-yl)amide derivatives for their anticonvulsant and neuroprotective effects. Specifically, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide showed promising results as an effective anticonvulsant with neuroprotective effects by lowering levels of MDA and LDH, representing a potential lead for safer anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Antiproliferative and Apoptotic Activities

Abbassi et al. (2014) synthesized new N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides, evaluating their antiproliferative and apoptotic activities against human tumor cell lines. Certain compounds exhibited significant antiproliferative activity and induced apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents against cancer (Abbassi et al., 2014).

Coordination Compounds for Biomedical Applications

Alzuet et al. (1999) reported on new benzolamide zinc(II) and copper(II) complexes, detailing their synthesis, structure, and potential biomedical applications. The study highlights the coordinative versatility of benzolamide, a carbonic anhydrase inhibitor, in these metal complexes, suggesting potential uses in targeting enzyme activities related to various diseases (Alzuet, Ferrer-Llusar, Borrás, Server-Carrió, & Martínez‐Máñez, 1999).

Mechanism of Action

The mechanism of action of benzo[d]thiazole derivatives can vary depending on their specific structure and the biological target. For instance, some benzo[d]thiazole derivatives have been found to exhibit substantial affinity levels towards ER alpha (ERα) .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S2/c1-4-5-6-15(19)17-16-18(9-10-22-2)13-8-7-12(24(3,20)21)11-14(13)23-16/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPDPJALZGDTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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